molecular formula C10H13BrO3 B3030641 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol CAS No. 936494-74-5

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B3030641
CAS No.: 936494-74-5
M. Wt: 261.11
InChI Key: PTFBRTJXVDPNFS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Phenolic Propane-1,3-diols

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is involved in the synthesis of phenolic propane-1,3-diols, which are intermediates in immobilized chelatants for the borate anion. These diols are synthesized from allylic precursors through epoxidation and cleavage, and various methods are examined for their production (Tyman & Payne, 2006).

Synthesis of Schiff Bases

This compound is also used in the synthesis of Schiff bases. For example, 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol is synthesized using ethanol as a solvent, indicating its role in creating complex organic structures (Xu Yong-hong, 2008).

Coordination Compounds of Copper(II)

It's also found in the coordination compounds of copper(II), showing its utility in inorganic chemistry. These compounds are synthesized by reacting with hydrates of copper(II) chloride, bromide, and nitrate in ethanol (Gulea et al., 2013).

Use in Nickel and Cobalt Chemistry

The compound serves as a multidentate ligand for nickel- and cobalt-based spin clusters in chemical studies, indicating its importance in materials science and magnetic properties research (Ferguson et al., 2011).

Antimicrobial Studies

Additionally, it has been utilized in antimicrobial studies. For example, 1-(5-Bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes have been characterized for their antimicrobial properties, showing its potential in medical and pharmaceutical applications (Sampal et al., 2018).

Bioremediation Applications

Furthermore, it's involved in bioremediation applications. The compound Bisphenol A, which is similar in structure, is biodegraded using a laccase hosted in reverse micelles system, highlighting its environmental significance (Chhaya & Gupte, 2013).

Properties

IUPAC Name

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBRTJXVDPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693274
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936494-74-5
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50-mL three-neck 14/20 round-bottomed flask equipped with a stir bar, a reflex condenser, a thermometer, and N2 inlet was added samples of 11 (6.00 g, 30.1 mmol), paraformaldehyde (5.90 g, 196 mmol), Ca(OH)2 (1.79 g, 24.2 mmol), and THF (22 mL). The cloudy white mixture was heated to 63° C. and stirred at this temperature for 3 d. The reaction mixture was then cooled and filtered through Celite. The filtrate was concentrated to a viscous, pale yellow oil. The residue was pumped on under high vacuum at 100° C. (to remove volatiles) for 1 h. Column chromatography (silica, EtOAc) afforded a pale yellow viscous oil which was mostly pure by TLC. This oil was used directly in the next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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